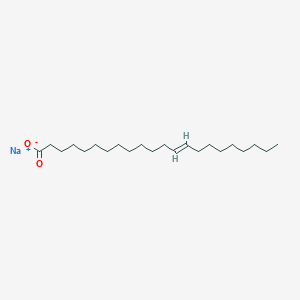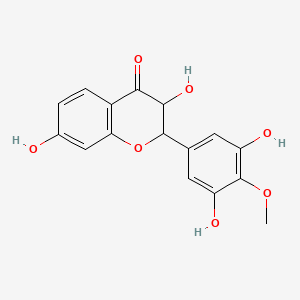
9beta-Hydroxyageraphorone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9beta-Hydroxyageraphorone is a natural cadinene sesquiterpene compound. It is isolated from the leaves of Eupatorium adenophorum, a plant known for its invasive properties. This compound has garnered interest due to its potential antimicrobial and antifungal activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 9beta-Hydroxyageraphorone involves the extraction from Eupatorium adenophorum. The specific synthetic routes and reaction conditions for this compound are not extensively documented in the literature. it is known that cadinene sesquiterpenes can be synthesized through various organic reactions involving terpenoid precursors .
Industrial Production Methods
Industrial production methods for this compound are not well-established. The compound is primarily obtained through natural extraction from Eupatorium adenophorum. Further research and development are needed to optimize industrial-scale production methods .
Analyse Des Réactions Chimiques
Types of Reactions
9beta-Hydroxyageraphorone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under standard laboratory conditions, such as room temperature and atmospheric pressure .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives can have different biological activities and properties .
Applications De Recherche Scientifique
9beta-Hydroxyageraphorone has several scientific research applications, including:
Chemistry: It is used as a precursor for synthesizing other sesquiterpene compounds.
Biology: The compound has been studied for its antimicrobial and antifungal properties. .
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in treating infections caused by resistant strains of bacteria and fungi
Industry: The compound’s antimicrobial properties make it a candidate for use in agricultural and food preservation applications
Mécanisme D'action
The mechanism of action of 9beta-Hydroxyageraphorone involves its interaction with microbial cell membranes. It disrupts the integrity of the cell membrane, leading to cell lysis and death. The compound targets specific pathways involved in cell wall synthesis and membrane stability, making it effective against a broad spectrum of microorganisms .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Oxo-agerophorone: Another cadinene sesquiterpene isolated from Eupatorium adenophorum. .
10,11-Dehydroageraphorone: A related compound with distinct chemical properties and biological activities.
Uniqueness
9beta-Hydroxyageraphorone is unique due to its specific hydroxyl group at the beta position, which contributes to its distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and influences its mechanism of action and effectiveness .
Propriétés
Numéro CAS |
1472718-31-2 |
|---|---|
Formule moléculaire |
C15H24O2 |
Poids moléculaire |
236.35 g/mol |
Nom IUPAC |
6-hydroxy-3,8-dimethyl-5-propan-2-yl-4a,5,6,7,8,8a-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C15H24O2/c1-8(2)15-12-5-10(4)13(16)7-11(12)9(3)6-14(15)17/h5,8-9,11-12,14-15,17H,6-7H2,1-4H3 |
Clé InChI |
KLDSZMWMGCWFKH-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(C(C2C1CC(=O)C(=C2)C)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![potassium;[2-butyl-5-chloro-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methanolate](/img/structure/B12317915.png)

![Methyl 2-[(6-o-pentopyranosylhexopyranosyl)oxy]benzoate](/img/structure/B12317931.png)
![disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B12317943.png)


![2,5-Dioxo-1-[4-oxo-4-[[2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-yl]oxy]butanoyl]oxypyrrolidine-3-sulfonic acid](/img/structure/B12317968.png)







